![molecular formula C20H19N5OS B2507204 1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1111280-81-9](/img/structure/B2507204.png)
1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine" is a multifaceted molecule that incorporates several structural motifs common in medicinal chemistry, including a triazole ring, a thiazole moiety, and methoxyphenyl groups. These structural elements are known to contribute to various biological activities, which makes the compound a potential candidate for pharmacological studies.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of azides with alkynes, a process known as the Huisgen cycloaddition. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar compounds have been synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines . Additionally, thiazol-2-amine derivatives have been synthesized and confirmed by NMR spectra and elemental analysis . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole and thiazole derivatives is characterized by the presence of nitrogen and sulfur atoms within heterocyclic rings, which can significantly influence the electronic distribution and chemical reactivity of the molecule. The triazole ring, in particular, is known for its planarity and ability to participate in π-electron delocalization . The methoxyphenyl group, as seen in related compounds, can engage in π-π interactions and hydrogen bonding, contributing to the stability of the crystal structure .
Chemical Reactions Analysis
Triazole and thiazole rings are versatile in chemical reactions. Triazoles can undergo nucleophilic substitution reactions, and their amino groups can form Schiff bases with aldehydes . Thiazoles can participate in various transformations, including cyclization reactions to form triazines when reacted with amines . These reactions are crucial for the modification and optimization of the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of dimethylphenyl and methoxyphenyl groups can affect the molecule's lipophilicity, which is important for cell membrane permeability. The hydrogen bonding potential of the amino groups and the planarity of the triazole and thiazole rings can influence the compound's solubility and crystallinity . The electronic properties of the triazole and thiazole rings can also affect the compound's UV absorption and fluorescence, which are important for analytical characterization.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds featuring triazole and thiazole rings have been extensively studied for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds to possess good or moderate activities against tested microorganisms (Bektaş et al., 2007). This suggests that the compound could also be explored for potential antimicrobial applications, given the structural similarities and the known bioactivity of related compounds.
Structural Characterization and Crystallography
The structural characterization of compounds containing triazole and thiazole rings is crucial for understanding their chemical properties and potential applications. Kariuki et al. (2021) conducted a study on isostructural compounds with detailed crystallography, highlighting the importance of molecular structure in defining the physical and chemical properties of these compounds (Kariuki et al., 2021). This work underscores the value of structural studies in advancing the application of novel chemical entities.
Antitumor Activity
Another promising area of application for triazole and thiazole derivatives is in the development of antitumor agents. Ye et al. (2015) synthesized a compound with a thiazol-2-amine moiety and evaluated its antitumor activity, demonstrating significant potential against certain cancer cell lines (Ye et al., 2015). Given the structural similarities, research into 1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine could also explore its potential in cancer treatment.
Photophysical and Fluorescent Properties
Compounds featuring triazole and thiazole units have been examined for their photophysical properties, including fluorescence. Padalkar et al. (2015) studied novel fluorescent triazoles and their photophysical properties, highlighting the potential of such compounds in optical materials and sensors (Padalkar et al., 2015). The compound could, therefore, be of interest for research into fluorescent materials or as a component in optical sensors.
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-12-8-9-14(10-13(12)2)25-19(21)18(23-24-25)20-22-16(11-27-20)15-6-4-5-7-17(15)26-3/h4-11H,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXJGUNPCRDIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)
![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)
![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2507126.png)
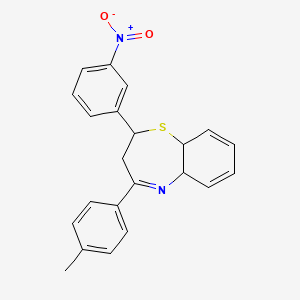
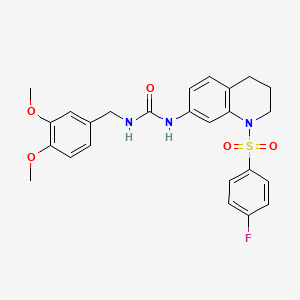
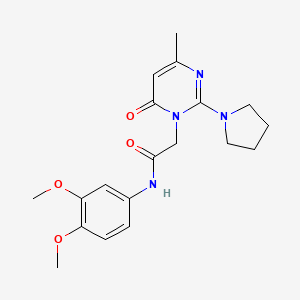
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

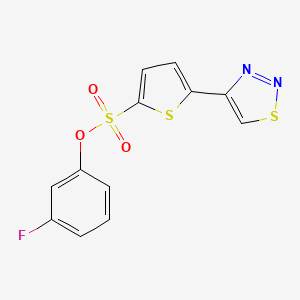
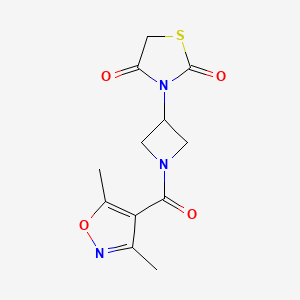
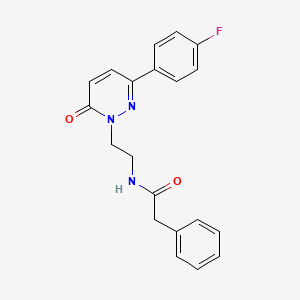
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2507141.png)
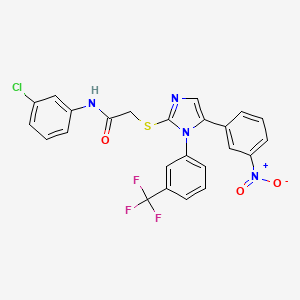
![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)